molecular formula C40H30F12N10O2 B11694582 4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}

4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}

Katalognummer: B11694582
Molekulargewicht: 910.7 g/mol
InChI-Schlüssel: IXXUNMJLFDBNRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} is a complex organic compound that features a piperazine core linked to two triazine rings, each substituted with hexafluoropropan-2-yloxy and diphenylamine groups

Vorbereitungsmethoden

The synthesis of 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} involves multiple steps. The general synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate reagents to introduce the desired substituents.

    Attachment of triazine rings: The triazine rings are introduced through nucleophilic substitution reactions, where the piperazine core reacts with triazine derivatives.

    Introduction of hexafluoropropan-2-yloxy groups: This step involves the reaction of the intermediate compound with hexafluoropropan-2-ol under suitable conditions.

    Attachment of diphenylamine groups:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine rings and the formation of simpler products.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the triazine rings.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} include other piperazine derivatives and triazine-based compounds. Some examples are:

The uniqueness of 4,4’-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine} lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C40H30F12N10O2

Molekulargewicht

910.7 g/mol

IUPAC-Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-[4-[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C40H30F12N10O2/c41-37(42,43)29(38(44,45)46)63-35-55-31(53-33(57-35)61(25-13-5-1-6-14-25)26-15-7-2-8-16-26)59-21-23-60(24-22-59)32-54-34(58-36(56-32)64-30(39(47,48)49)40(50,51)52)62(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2

InChI-Schlüssel

IXXUNMJLFDBNRA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(=NC(=N5)OC(C(F)(F)F)C(F)(F)F)N(C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.